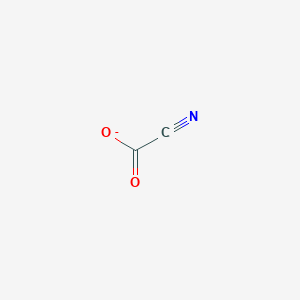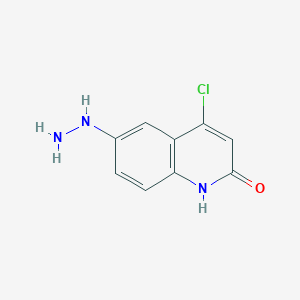![molecular formula C7H5BrN2S B8670181 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B8670181.png)
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .
Vorbereitungsmethoden
The synthesis of 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method provides reasonable yields and is widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher efficiency .
Analyse Chemischer Reaktionen
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, as well as oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological activities . The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern on the thiazole and pyridine rings.
Thiazolo[3,2-a]pyrimidines: These compounds have a different annulation pattern but exhibit similar pharmacological activities.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Eigenschaften
Molekularformel |
C7H5BrN2S |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5BrN2S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4H2 |
InChI-Schlüssel |
BFOYAKWJZDQQSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)SC(=N2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-malonic acid diethyl ester](/img/structure/B8670119.png)


![Ethyl 2-methyl-2-[(quinolin-8-yl)oxy]propanoate](/img/structure/B8670133.png)









